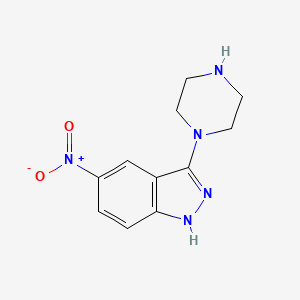

5-Nitro-3-(piperazin-1-yl)-1H-indazole

Description

Properties

CAS No. |

167874-90-0 |

|---|---|

Molecular Formula |

C11H13N5O2 |

Molecular Weight |

247.258 |

IUPAC Name |

5-nitro-3-piperazin-1-yl-1H-indazole |

InChI |

InChI=1S/C11H13N5O2/c17-16(18)8-1-2-10-9(7-8)11(14-13-10)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2,(H,13,14) |

InChI Key |

GLTHCKMBVOYIIY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Synonyms |

5-Nitro-3-(piperazin-1-yl)-1H-indazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Nitro-Indazole Family

5-Nitro-3-(4-methylpiperazin-1-yl)-1H-indazole

- Structure : Differs by a methyl group on the piperazine ring.

- Properties : Increased lipophilicity compared to the unmethylated piperazine derivative. The methyl group may enhance blood-brain barrier penetration but reduce solubility .

- Synthesis: Prepared via nucleophilic substitution reactions, similar to methods described for 3-thiomorpholino analogs .

5-Nitro-3-(thiomorpholino)-1H-indazole

- Structure : Replaces piperazine with thiomorpholine (a sulfur-containing heterocycle).

- However, thiomorpholine is less basic than piperazine, altering interaction with biological targets .

- Activity : Demonstrated moderate kinase inhibition in preliminary screens but lower potency than piperazine derivatives .

3-(4-Methylphenyl)-6-nitro-1H-indazole

- Structure : Aryl substituent (4-methylphenyl) at position 3 instead of piperazine.

- Planarity : The phenyl ring is inclined at 12.94° relative to the indazole plane, introducing steric bulk.

- Electronic Effects : The electron-donating methyl group may reduce reactivity compared to nitro-piperazine analogs .

5-Nitro-3-(pyridin-2-yl)-1H-indazole

- Structure : Pyridine ring at position 3.

- Properties : The aromatic pyridine group reduces flexibility and basicity compared to piperazine. This may limit interactions with charged residues in enzyme binding pockets .

- Applications : Primarily explored as a building block for metal-organic frameworks due to its rigid structure .

Physicochemical and Pharmacokinetic Comparison

<sup>*</sup>Predicted using QikProp (Schrödinger).

Preparation Methods

Reaction Conditions and Mechanistic Insights

-

Substrate : 5-Nitro-1H-indazole.

-

Solvent : DMF (N,N-dimethylformamide), chosen for its polar aprotic nature, which stabilizes intermediates and enhances bromine solubility.

-

Temperature : −5°C to 40°C, with strict thermal control to minimize side reactions.

-

Stoichiometry : Bromine is added in a 1:1 to 1.5:1 mass ratio relative to the indazole substrate.

Mechanism : Bromine acts as an electrophile, attacking the electron-deficient C3 position of the indazole ring. The nitro group at C5 directs electrophilic substitution to C3 via resonance and inductive effects.

Workup and Purification

-

Quenching : Soft water is added at <10°C to precipitate the product.

-

Recrystallization : Crude material is dissolved in 45–50% ethanol, treated with activated charcoal and EDTA to remove metal impurities, and cooled to <5°C for crystallization.

-

Yield : 95%, attributed to optimized temperature staging and minimal side-product formation.

Piperazine Installation via Nucleophilic Aromatic Substitution

Introducing piperazine at position 3 requires displacement of the bromine atom in 3-bromo-5-nitro-1H-indazole. While the provided sources focus on analogous piperidine derivatives, extrapolation to piperazine follows established SNAr principles:

Reaction Parameters

-

Substrate : 3-Bromo-5-nitro-1H-indazole.

-

Nucleophile : Piperazine (excess used to drive reaction completion).

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize the transition state.

-

Temperature : 80–120°C, often under inert atmosphere to prevent oxidation.

Mechanism : The nitro group activates the ring, facilitating bromide displacement by piperazine’s secondary amine. A Meisenheimer complex forms transiently before rearomatization.

Challenges and Mitigations

-

Competitive Hydrolysis : Moisture exposure leads to undesired hydroxylation. Strict anhydrous conditions and molecular sieves are employed.

-

Byproducts : Double substitution or N-alkylation. Stoichiometric control and stepwise addition minimize these.

Alternative Routes: Reductive Amination and Cross-Coupling

The ACS supporting information highlights reductive amination for installing cyclic amines, suggesting adaptability for piperazine:

Reductive Amination Protocol

-

Substrate : 5-Nitro-3-amino-1H-indazole (hypothetical intermediate).

-

Carbonyl Source : Ketones or aldehydes (e.g., oxetan-3-one).

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN) in ethanol/acetic acid.

Limitations : Requires pre-installed amino group, adding synthetic steps.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR : Key peaks include aromatic singlets (δ 7.8–8.0 ppm for indazole protons) and piperazine multiplets (δ 2.5–3.5 ppm).

-

MS (ESI) : Molecular ion peaks align with calculated [M+H]⁺ values (e.g., m/z 292 for chloro-indazole-piperidine analogues).

Comparative Analysis of Synthetic Routes

Industrial Scalability and Environmental Considerations

The patent’s 95% yield for bromination underscores scalability, while the ACS methods highlight reproducibility through duplicate reactions. Environmental concerns include:

-

DMF Usage : Classified as reprotoxic; alternatives like NMP (N-methyl-2-pyrrolidone) are less hazardous.

-

Bromine Handling : Requires closed systems to prevent vapor release.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Nitro-3-(piperazin-1-yl)-1H-indazole, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound is synthesized via a two-step process:

- Step 1 : Condensation of a ketone precursor (e.g., 3,4-dichlorophenyl indazole) with hydrazine hydrate under reflux in dimethylformamide (DMF), yielding a nitro-substituted intermediate. Monitoring via TLC and purification by recrystallization (e.g., from DMF) is critical to remove isomer impurities .

- Step 2 : Reduction of the nitro group using Raney nickel and hydrazine hydrate in isopropanol/DMF. The reaction requires slow addition of hydrazine and heating for ≥8 hours, with progress tracked by color changes (disappearance of yellow-orange) .

- Yield Optimization : Adjusting solvent ratios (e.g., DMF:isopropanol), controlling dropwise reagent addition, and ensuring excess hydrazine can improve yields (up to 78% reported) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 8.91–6.86 ppm) and piperazine protons (δ 3.20–2.68 ppm) to confirm substitution patterns .

- IR Spectroscopy : Detect N-H stretches (~3130 cm⁻¹) and C-H vibrations (3095–2756 cm⁻¹) to verify functional groups .

- Elemental Analysis : Validate purity (C, H, N within ±0.4% of theoretical values) .

- Data Interpretation : Cross-reference spectral data with synthesized intermediates (e.g., nitro vs. amine derivatives) to confirm structural integrity .

Q. What structural features of this compound influence its reactivity in further derivatization?

- Key Features :

- The nitro group at position 5 is electron-withdrawing, enhancing electrophilic substitution at position 1 or 7 .

- The piperazine ring enables functionalization via alkylation or acylation (e.g., Mannich reactions with formaldehyde) to generate analogs .

- Experimental Design : Use polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) to facilitate nucleophilic substitutions without degrading the indazole core .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacological profiles?

- Approach :

- Perform docking studies to predict binding affinity to targets (e.g., tubulin for anticancer activity) using software like AutoDock or Schrödinger .

- Analyze QSAR parameters (e.g., logP, polar surface area) to optimize bioavailability. For example, adding hydrophilic groups to the piperazine ring may enhance solubility .

Q. What challenges arise in resolving crystallographic data for this compound using software like SHELXL, and how can they be addressed?

- Challenges :

- Thermal Motion : High flexibility of the piperazine ring may lead to poor electron density maps. Mitigate by collecting data at low temperatures (100 K) .

- Twinning : Common in indazole derivatives due to pseudo-symmetry. Use SHELXD for initial space-group determination and SHELXL for refinement with TWIN commands .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?

- Case Study : Compare 5-nitro vs. 5-amino derivatives:

- Nitro Group : Enhances electron-deficient character, improving interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Amine Group : Increases solubility but may reduce membrane permeability. Balance by introducing methyl groups on piperazine .

Q. What strategies are effective in troubleshooting low yields during scale-up of this compound synthesis?

- Root Causes :

- Intermediate Degradation : Nitro intermediates may decompose under prolonged heating. Optimize reflux time (≤1 hour) and use inert atmospheres .

- Catalyst Poisoning : Raney nickel may lose activity due to oxygen exposure. Pre-activate the catalyst under H₂ flow before use .

- Solutions : Implement flow chemistry for controlled reagent mixing and in-line purification (e.g., scavenger resins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.